molecular formula C16H7N3O6 B034309 1,2,4-Trinitrofluoranthene CAS No. 102493-20-9

1,2,4-Trinitrofluoranthene

Cat. No.: B034309
CAS No.: 102493-20-9
M. Wt: 337.24 g/mol
InChI Key: WHKRRYLZSVSUKK-UHFFFAOYSA-N
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Description

1,2,4-Trinitrofluoranthene: is a polycyclic aromatic hydrocarbon derivative with the molecular formula C16H7N3O6 It is characterized by the presence of three nitro groups attached to the fluoranthene core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Trinitrofluoranthene can be synthesized through a multi-step nitration process. The starting material, fluoranthene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration process. The nitration is carried out in stages to introduce the nitro groups selectively at the 1, 2, and 4 positions on the fluoranthene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Trinitrofluoranthene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro groups can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, other nucleophiles.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: Amino derivatives of fluoranthene.

    Substitution: Substituted fluoranthene derivatives.

    Oxidation: Quinones and other oxidized products.

Scientific Research Applications

1,2,4-Trinitrofluoranthene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Trinitrofluoranthene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    1,3,5-Trinitrobenzene: Similar in having three nitro groups but differs in the aromatic core structure.

    2,4,6-Trinitrotoluene: Another trinitro compound with a different aromatic core and additional methyl group.

    1,2,3-Trinitrobenzene: Similar nitro group arrangement but different positions on the benzene ring.

Uniqueness: 1,2,4-Trinitrofluoranthene is unique due to its polycyclic aromatic hydrocarbon core, which imparts distinct chemical and physical properties compared to other trinitro compounds. Its structure allows for specific interactions and reactivity patterns that are not observed in simpler aromatic nitro compounds.

Properties

IUPAC Name

1,2,4-trinitrofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7N3O6/c20-17(21)12-6-5-10-8-3-1-2-4-9(8)15-14(10)11(12)7-13(18(22)23)16(15)19(24)25/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKRRYLZSVSUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=C(C(=CC4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145194
Record name Fluoranthene, 1,2,4-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102493-20-9
Record name Fluoranthene, 1,2,4-trinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102493209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, 1,2,4-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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